molecular formula C14H11N3 B1327149 4-(Naphthalen-2-yl)pyrimidin-2-amine CAS No. 874779-67-6

4-(Naphthalen-2-yl)pyrimidin-2-amine

Cat. No. B1327149
M. Wt: 221.26 g/mol
InChI Key: RZDBPKYQNYGDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(Naphthalen-2-yl)pyrimidin-2-amine" is a pyrimidine derivative that is structurally characterized by the presence of a pyrimidine ring attached to a naphthalene moiety. This structural motif is found in various compounds that exhibit a range of biological activities and physical properties. The papers provided discuss several derivatives and related compounds, highlighting their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including nucleophilic substitution, catalytic reduction, and various coupling reactions. For instance, a novel bis(ether amine) monomer with a naphthalene unit was prepared through nucleophilic substitution and catalytic reduction . Another study describes the synthesis of 2-substituted pyrimidin-4-amines with a naphthalene moiety, which were evaluated as cholinesterase and amyloid-β aggregation inhibitors . Additionally, a practical synthesis route for a naphthalen-1-amine derivative, a key intermediate for a p38 MAP kinase inhibitor, was developed using metalation, borylation, and Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of these compounds is often determined using techniques such as X-ray diffraction, which provides insights into the crystal packing and intermolecular interactions. For example, the crystal structure of a novel thiazol-2-amine derivative with a naphthalene ring was solved, revealing its triclinic system and space group . Another study reported the inclination angles between the pyrimidine and naphthalene rings in two thioacetamide derivatives, which were linked by hydrogen bonds in their crystal structures .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups attached to the pyrimidine and naphthalene rings. The presence of amino groups, for instance, can facilitate further reactions, such as the formation of metal complexes. A pyrimidine-based ligand with a naphthalene unit was reacted with various metal acetates to form metal complexes, which were characterized by spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, moisture absorption, dielectric constants, and thermal stability, are crucial for their potential applications. The fluorinated polyimides derived from a naphthalene-containing diamine exhibited excellent solubility, low moisture absorption, low dielectric constants, and high thermal stability . The antimicrobial activity and electronic properties of a pyrimidine-naphthalene ligand and its metal complexes were also investigated, showing potential for drug development .

Scientific Research Applications

Summary of the Application

The compound has been used in the development of novel, potent, and selective CDK2 inhibitors for cancer treatment. The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that exhibited potent CDK2 inhibitory activity .

Methods of Application

The compound was synthesized and its inhibitory activity against CDK2 was evaluated. The most potent inhibitor identified had a Ki value of 0.005 µM .

Results or Outcomes

The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM). It reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .

2. Application as a Tubulin Polymerization Inhibitor

Summary of the Application

A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities. These compounds were found to inhibit tubulin polymerization .

Methods of Application

The compounds were synthesized and their anticancer activities were evaluated. The most active compound identified had IC50 values of 3.77±0.36 and 3.83±0.26 µM against MCF-7 and HepG2 cancer cell lines, respectively .

Results or Outcomes: The compound potently inhibited tubulin polymerization, induced cell cycle arrest at the G2/M phase, and induced cell apoptosis in the MCF-7 cell line .

3. Application in Drug Development

Methods of Application: The compound can be used in the synthesis of various drugs due to its versatile structure.

Results or Outcomes: The specific outcomes depend on the type of drug being developed.

4. Application as a Ligand for Metal Complexation

Methods of Application: The compound can be used to form complexes with various metals .

Results or Outcomes: The specific outcomes depend on the type of metal complex being formed .

5. Application in Anti-Tubercular Agents

Methods of Application

The compounds were synthesized and their anti-tubercular activities were evaluated. Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Results or Outcomes: The most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

6. Application in Wnt β-Catenin Cell Information System

Methods of Application: The compound was identified through high-throughput screening .

Results or Outcomes: The specific outcomes depend on the type of bone disease being treated .

properties

IUPAC Name

4-naphthalen-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDBPKYQNYGDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Naphthalen-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.